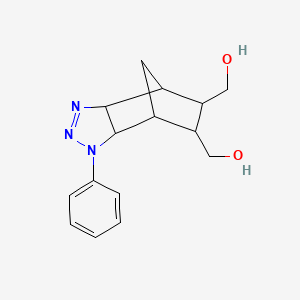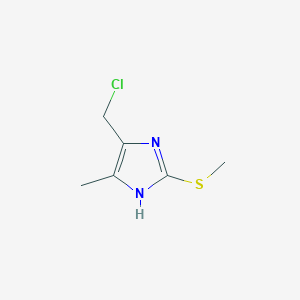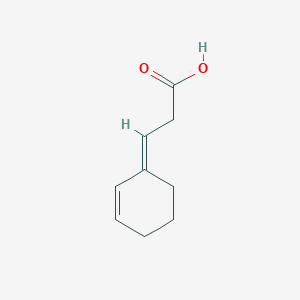
3-(Cyclohex-2-en-1-ylidene)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Cyclohex-2-en-1-ylidene)propanoic acid is an organic compound characterized by a cyclohexene ring attached to a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Cyclohex-2-en-1-ylidene)propanoic acid can be achieved through several methods. One common approach involves the [3,3]-sigmatropic rearrangement of suitable enones and phenyl pyruvate under microwave-assisted conditions in alkaline tert-butanol or toluene solutions . This method yields products with anti-configuration predominantly, with up to 86% isolated yield. Alternatively, conducting the reaction in alkaline water results in a mixture of anti and syn conformations with up to 98% overall isolated yield .
Industrial Production Methods: Industrial production of cyclohexenone derivatives, including this compound, often involves catalytic oxidation of cyclohexene using hydrogen peroxide and vanadium catalysts . This method is scalable and efficient, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 3-(Cyclohex-2-en-1-ylidene)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into cyclohexane derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the propanoic acid moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of cyclohexenone or cyclohexanone derivatives.
Reduction: Formation of cyclohexane derivatives.
Substitution: Formation of substituted cyclohexene or cyclohexane derivatives.
Scientific Research Applications
3-(Cyclohex-2-en-1-ylidene)propanoic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Cyclohex-2-en-1-ylidene)propanoic acid involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects .
Comparison with Similar Compounds
Cyclohex-2-en-1-one: A ketone with similar structural features but lacks the propanoic acid moiety.
3-amino-3-(cyclohex-3-en-1-yl)propanoic acid: Contains an amino group instead of the double bond in the cyclohexene ring.
Uniqueness: 3-(Cyclohex-2-en-1-ylidene)propanoic acid is unique due to its combination of a cyclohexene ring and a propanoic acid moiety, which imparts distinct chemical reactivity and potential biological activities. This structural uniqueness makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C9H12O2 |
|---|---|
Molecular Weight |
152.19 g/mol |
IUPAC Name |
(3E)-3-cyclohex-2-en-1-ylidenepropanoic acid |
InChI |
InChI=1S/C9H12O2/c10-9(11)7-6-8-4-2-1-3-5-8/h2,4,6H,1,3,5,7H2,(H,10,11)/b8-6- |
InChI Key |
NLZWGGWNRHYORJ-VURMDHGXSA-N |
Isomeric SMILES |
C1CC=C/C(=C/CC(=O)O)/C1 |
Canonical SMILES |
C1CC=CC(=CCC(=O)O)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8'-Methoxy-3-methyl-6'-nitrospiro[1,3-benzothiazole-2,2'-1,3-benzoxazine]](/img/structure/B12814524.png)
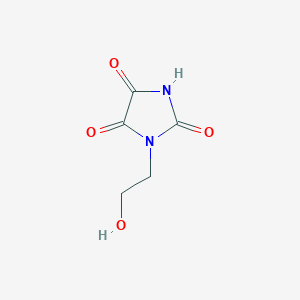
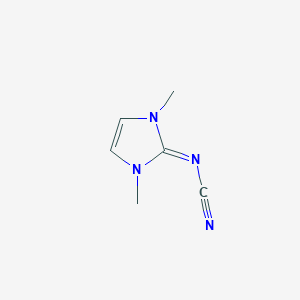
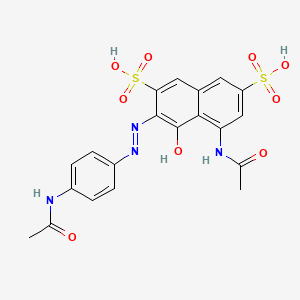
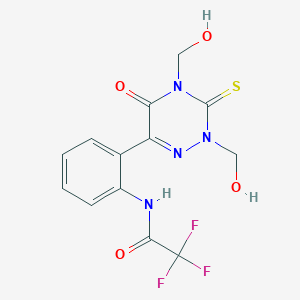
![2-Bromo-6,7-dimethylbenzo[d]thiazole](/img/structure/B12814551.png)

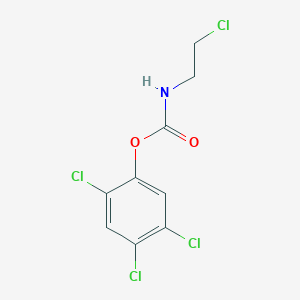
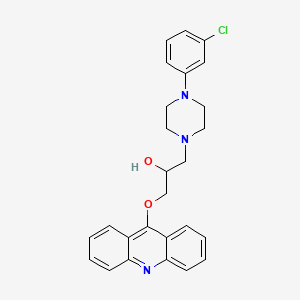
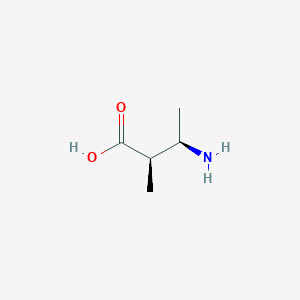
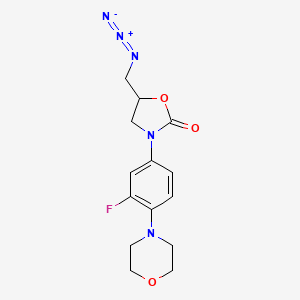
![9-ethyl-9,14,20-triazapentacyclo[11.7.0.02,10.03,8.014,18]icosa-1(13),2(10),3,5,7,11,15,17,19-nonaene](/img/structure/B12814569.png)
